molecular formula C23H23N3O4S2 B2630354 N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 681270-07-5

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2630354
M. Wt: 469.57
InChI Key: VFXGSWPQUNWDNJ-UHFFFAOYSA-N
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Description

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-(thiophen-2-yl)acetamide is part of a broader class of chemicals explored for their synthesis and structural characterization. Research has delved into the arylsulfonylation of cytisine, yielding compounds with similar structures, demonstrating the potential for diverse chemical synthesis and analysis through X-ray diffraction and Hirshfeld surface analysis. This approach underscores the molecule's relevance in advancing the understanding of molecular arrangements and intermolecular interactions within crystalline structures (Okmanov et al., 2023).

Antimicrobial and Antioxidant Properties

Further, derivatives bearing similar structural motifs have been synthesized and evaluated for their antimicrobial and antioxidant properties, indicating the compound's potential as a scaffold for developing therapeutic agents. These studies highlight the significance of the chemical's core structure in medicinal chemistry, offering insights into designing compounds with desirable biological activities (Naraboli & Biradar, 2017).

Heterocyclic Compound Synthesis

Moreover, the compound's structural framework serves as a foundation for synthesizing diverse heterocyclic compounds, demonstrating its versatility in organic synthesis. Such research endeavors provide a pathway for the creation of novel heterocycles with potential applications in pharmaceuticals and materials science, further underscoring the compound's value in scientific research (Ayyad et al., 2012).

Enzyme Inhibitory Potential

Investigations into the enzyme inhibitory potential of new sulfonamides incorporating benzodioxane and acetamide moieties reveal the compound's potential utility in discovering inhibitors for enzymes like α-glucosidase and acetylcholinesterase. Such studies are pivotal for identifying new therapeutic agents, emphasizing the compound's role in drug discovery processes (Abbasi et al., 2019).

Theoretical and Computational Studies

The compound and its derivatives have also been subjects of theoretical and computational studies, including molecular docking, to assess their potential as antimalarial agents and explore their reactivity. This highlights the compound's importance in computational chemistry and drug design, providing a basis for understanding the molecular underpinnings of its interactions with biological targets (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c27-22(12-19-3-2-10-31-19)24-18-6-8-20(9-7-18)32(29,30)25-13-16-11-17(15-25)21-4-1-5-23(28)26(21)14-16/h1-10,16-17H,11-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXGSWPQUNWDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-(thiophen-2-yl)acetamide

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